ゲラニイン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Geraniin is a dehydro ellagitannin, a type of hydrolysable tannin, found in various plant species. It is notably present in Geranium thunbergii, a popular folk medicine and an official antidiarrheic drug in Japan . Additionally, it can be found in the rind of Nephelium lappaceum (rambutan) . Geraniin has garnered significant interest due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, and immunomodulatory properties .

科学的研究の応用

作用機序

ゲラニインは、いくつかのメカニズムを通じてその効果を発揮します:

生化学分析

Biochemical Properties

Geraniin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that geraniin possesses antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, and analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .

Cellular Effects

Geraniin has significant effects on various types of cells and cellular processes. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . Geraniin has also been shown to possess immunomodulatory properties, as it inhibits tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Molecular Mechanism

Geraniin exerts its effects at the molecular level through various mechanisms. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . Geraniin has also been shown to inhibit tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Temporal Effects in Laboratory Settings

The synthesis of geraniin may be subjected to slight temporal variation, notably for the plants in temperate areas probably due to the seasonal changes throughout the year . Geraniin treatment also exerts antibacterial effects on plant bacteria in in vitro settings .

Dosage Effects in Animal Models

In mice, 30 mg/kg of geraniin had been given intraperitoneally to facilitate full bioavailability and yet, no side effect was reported . It is highly recommended to conduct a comprehensive risk assessment, at least in animal models, in order to examine the possible acute and chronic side effects of the natural compound .

Metabolic Pathways

It is known that geraniin is a secondary metabolite found in plants and is categorized as a hydrolysable tannin .

準備方法

Synthetic Routes and Reaction Conditions: Geraniin is typically extracted from natural sources rather than synthesized chemically. The extraction process involves using solvents like methanol or ethanol to isolate the compound from plant materials . The plant parts used for extraction vary, including leaves, stems, bark, roots, and fruit skins .

Industrial Production Methods: Industrial production of geraniin involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as column chromatography to isolate pure geraniin .

化学反応の分析

反応の種類: ゲラニインは、酸化、還元、縮合など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: ゲラニインは、酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます.

還元: ゲラニインの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます.

縮合: ゲラニイン中のDHHDP部分は、アスコルビン酸、アセトン、オルトフェニレンジアミンなどの化合物と縮合反応を起こして、それぞれアスコルゲラニイン、フィラントゥシインD、フェナジン誘導体などを生成します.

主要な生成物: これらの反応から生成される主要な生成物には、アスコルゲラニインやフィラントゥシインDなどのゲラニインのさまざまな誘導体があります .

4. 科学研究への応用

類似化合物との比較

ゲラニインは、チェブラギ酸やプニカラギンなどの他の加水分解性タンニンと比較されます . これらの化合物はすべて、同様の抗酸化作用と抗癌作用を持っていますが、ゲラニインは、その特異的な分子構造と、特定の生物活性における高い効力によってユニークです .

類似化合物:

チェブラギ酸: 抗酸化作用と抗癌作用を持つ別の加水分解性タンニン.

結論として、ゲラニインは、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と多様な生物活性は、継続的な研究にとって貴重な対象となっています。

生物活性

Geraniin is a polyphenolic compound classified as an ellagitannin, primarily isolated from various plants such as Phyllanthus amarus and Geranium thunbergii. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of geraniin, presenting detailed research findings, case studies, and data tables.

1. Antioxidant Activity

Geraniin exhibits potent antioxidant properties, which have been evaluated through various assays. A study highlighted the antioxidant activity of geraniin's metabolites in rats, demonstrating that these metabolites exhibited stronger antioxidant effects compared to intact geraniin itself. The study utilized the Oxygen Radical Absorbance Capacity (ORAC) method and found that plasma ORAC scores increased with higher concentrations of geraniin metabolites after oral administration .

Table 1: Antioxidant Activity of Geraniin and Its Metabolites

| Compound | Assay Type | Activity Level |

|---|---|---|

| Geraniin | DPPH Radical Scavenging | Moderate |

| Metabolite 1 | ORAC | High |

| Metabolite 2 | ORAC | Higher than Geraniin |

| Metabolite 3 | DPPH Radical Scavenging | High |

2. Neuroprotective Effects

Geraniin has been shown to protect against cerebral ischemia/reperfusion (I/R) injury. In an animal model using middle cerebral artery occlusion (MCAO), geraniin administration significantly reduced infarct volume and neurological deficits. The mechanism underlying this protective effect is associated with the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Case Study: Neuroprotection in MCAO Model

- Model : Rats subjected to MCAO

- Treatment : Geraniin at doses of 5, 10, and 20 mg/kg

- Outcomes :

- Reduced infarct volume

- Decreased neurological deficit scores

- Increased superoxide dismutase (SOD) activity

- Decreased lactate dehydrogenase (LDH) levels

3. Anti-inflammatory Properties

Geraniin has demonstrated anti-inflammatory effects in various models. For instance, it was found to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-kB signaling pathway. This suggests that geraniin may be beneficial in managing inflammatory conditions .

Table 2: Anti-inflammatory Effects of Geraniin

| Condition | Model Type | Treatment | Result |

|---|---|---|---|

| Acute Lung Injury | LPS-induced | Geraniin | Reduced inflammation markers |

| High-fat Diet-induced Obesity | Sprague Dawley Rats | Geraniin | Ameliorated metabolic risks |

4. Anticancer Activity

Research indicates that geraniin possesses significant anticancer properties. It promotes apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the suppression of DNA damage and modulation of apoptosis-related proteins .

Case Study: Cancer Cell Apoptosis Induction

- Cell Line : Various cancer cell lines

- Mechanism : Induction of apoptosis via mitochondrial pathways

- Findings :

- Increased expression of pro-apoptotic factors

- Decreased expression of anti-apoptotic factors

特性

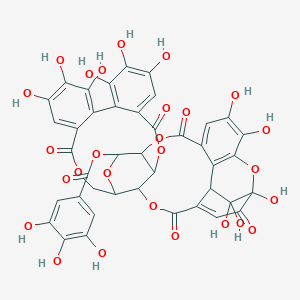

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。